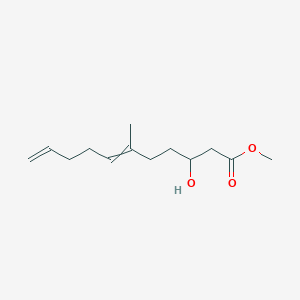
1,3-Dithiolane-4,5-dithiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dithiolane-4,5-dithiol is an organosulfur compound with the molecular formula C3H6S4. It is a heterocyclic compound that contains a five-membered ring with two sulfur atoms at the 1 and 3 positions, and two thiol groups at the 4 and 5 positions. This compound is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dithiolane-4,5-dithiol can be synthesized through the reaction of carbonyl compounds with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiolane compound. Common catalysts used in this process include yttrium triflate, tungstophosphoric acid, and iodine .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yields and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The use of solvent-free or aqueous conditions is also explored to enhance the sustainability and environmental friendliness of the process .
化学反应分析
Types of Reactions
1,3-Dithiolane-4,5-dithiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiol groups and the sulfur atoms in the ring structure .
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like organolithium (RLi) and Grignard reagents (RMgX) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
科学研究应用
1,3-Dithiolane-4,5-dithiol has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 1,3-dithiolane-4,5-dithiol involves the interaction of its thiol groups with various molecular targets. The thiol groups can form disulfide bonds with other thiol-containing molecules, leading to changes in the structure and function of proteins and enzymes . Additionally, the sulfur atoms in the ring structure can participate in redox reactions, influencing cellular processes and signaling pathways .
相似化合物的比较
Similar Compounds
1,2-Dithiolane: An isomer of 1,3-dithiolane-4,5-dithiol, with sulfur atoms at the 1 and 2 positions.
1,3-Dithiane: A related compound with a six-membered ring containing two sulfur atoms at the 1 and 3 positions.
Sodium 1,3-dithiole-2-thione-4,5-dithiolate: A sodium salt of a related dithiol compound.
Uniqueness
This compound is unique due to its specific ring structure and the presence of two thiol groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
属性
CAS 编号 |
807363-89-9 |
|---|---|
分子式 |
C3H6S4 |
分子量 |
170.3 g/mol |
IUPAC 名称 |
1,3-dithiolane-4,5-dithiol |
InChI |
InChI=1S/C3H6S4/c4-2-3(5)7-1-6-2/h2-5H,1H2 |
InChI 键 |
NTLIFDXPWIJDEB-UHFFFAOYSA-N |
规范 SMILES |
C1SC(C(S1)S)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N''-[4-(Methanesulfonyl)phenyl]guanidine](/img/structure/B14219922.png)
![4,4',4''-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile](/img/structure/B14219927.png)



![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14219966.png)


![Propan-2-yl [4-(dimethylamino)phenyl]carbamate](/img/structure/B14219986.png)

![2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14220002.png)
![Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]-](/img/structure/B14220013.png)
![Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14220017.png)
![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)
